molecular formula C5H10O3 B1367196 2-Methoxybutanoic acid CAS No. 56674-69-2

2-Methoxybutanoic acid

Cat. No.: B1367196
CAS No.: 56674-69-2
M. Wt: 118.13 g/mol
InChI Key: GVSTYPOYHNVKHY-UHFFFAOYSA-N
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Description

2-Methoxybutanoic acid is an organic compound with the molecular formula C5H10O3. It is a derivative of butanoic acid, where a methoxy group is attached to the second carbon atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybutanoic acid can be synthesized through several methods. One common approach involves the esterification of butanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis of the resulting ester. Another method includes the direct oxidation of 2-methoxybutanol using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 2-methoxybutanol. This process typically involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert it into 2-methoxybutanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: this compound derivatives.

    Reduction: 2-Methoxybutanol.

    Substitution: Various substituted butanoic acids.

Scientific Research Applications

2-Methoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The methoxy group plays a crucial role in its reactivity and interaction with other molecules, influencing its overall biological and chemical behavior.

Comparison with Similar Compounds

  • 2-Methoxypropanoic acid
  • 2-Ethoxypentanoic acid
  • 2-Hydroxybutyric acid
  • 2-Ethoxypropanoic acid

Comparison: 2-Methoxybutanoic acid is unique due to the presence of the methoxy group on the second carbon atom, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSTYPOYHNVKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507119
Record name 2-Methoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56674-69-2
Record name 2-Methoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 2-methoxybutanoic acid moiety in globoscinic acid and globoscin?

A1: The research article primarily focuses on the isolation and structural elucidation of globoscinic acid and globoscin from Xylaria globosa and Xylaria obovata []. While it describes these compounds as a "labile acid-lactone system," the specific contribution of the this compound moiety to the biological activity or chemical properties is not directly investigated in this study. Further research is needed to understand the specific role of this structural feature within the broader context of globoscinic acid and globoscin's biological functions.

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